molecular formula C6H7Cl2N B085806 2-Chloroaniline hydrochloride CAS No. 137-04-2

2-Chloroaniline hydrochloride

Cat. No.: B085806
CAS No.: 137-04-2
M. Wt: 164.03 g/mol
InChI Key: DRGIDRZFKRLQTE-UHFFFAOYSA-N
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Description

2-Chloroaniline hydrochloride is an organic compound with the chemical formula C6H7Cl2N. It is a derivative of aniline, where a chlorine atom is substituted at the second position of the benzene ring, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in the synthesis of dyes, pharmaceuticals, and as an intermediate in organic synthesis.

Mechanism of Action

Mode of Action

These metabolites can interact with cellular targets, leading to changes in cellular function .

Biochemical Pathways

The major biotransformation pathways of 2-Chloroaniline involve para-hydroxylation and sulfate conjugation . These processes lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism of 2-Chloroaniline involves para-hydroxylation and sulfate conjugation , and these metabolites are likely excreted via the kidneys.

Result of Action

The metabolites formed during the metabolism of anilines can interact with various cellular targets, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloroaniline hydrochloride. For instance, the presence of other chemicals can affect its metabolism and the formation of its metabolites. Additionally, factors such as pH and temperature can influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroaniline hydrochloride can be synthesized through several methods. One common method involves the chlorination of aniline. The reaction typically proceeds as follows:

    Chlorination of Aniline: Aniline is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloroaniline.

    Formation of Hydrochloride Salt: The 2-chloroaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

    Chlorination Reactor: Aniline is introduced into a reactor where it is chlorinated using chlorine gas.

    Purification: The crude product is purified through distillation or recrystallization.

    Formation of Hydrochloride Salt: The purified 2-chloroaniline is then reacted with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

2-Chloroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation:

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound.

    Products: The oxidation typically results in the formation of chlorinated quinones or other oxidized derivatives.

Reduction:

    Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.

    Products: The reduction process can yield 2-chloroaniline or other reduced forms.

Substitution:

    Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.

    Products: These reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloroaniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry:

  • Used as an intermediate in the synthesis of dyes and pigments.
  • Employed in the preparation of various organic compounds through substitution and coupling reactions.

Biology:

  • Utilized in studies involving enzyme inhibition and protein binding.
  • Investigated for its potential effects on cellular processes and metabolic pathways.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic effects and toxicity profiles.

Industry:

  • Applied in the production of rubber chemicals and agricultural chemicals.
  • Used in the manufacturing of corrosion inhibitors and other specialty chemicals.

Comparison with Similar Compounds

2-Chloroaniline hydrochloride can be compared with other chlorinated aniline derivatives, such as:

    2,4-Dichloroaniline: Contains two chlorine atoms at the second and fourth positions. It is used in the synthesis of herbicides and dyes.

    3-Chloroaniline: Contains a chlorine atom at the third position. It is used in the production of pharmaceuticals and agrochemicals.

    4-Chloroaniline: Contains a chlorine atom at the fourth position. It is employed in the synthesis of dyes and rubber chemicals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

2-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIDRZFKRLQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-51-2 (Parent)
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5059668
Record name Benzenamine, 2-chloro-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-04-2
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2-chloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroanilinium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-chloroaniline hydrochloride utilized in chemical synthesis?

A1: this compound serves as a reactant in the synthesis of 2-(2-chlorophenylamino)pyridine. [] The synthesis involves heating this compound with 2-chloropyridine at 180°C for 90 minutes. [] This reaction highlights the role of this compound as a building block in organic synthesis.

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